molecular formula C15H12 B047486 9-Methylphenanthrene CAS No. 883-20-5

9-Methylphenanthrene

Cat. No. B047486
CAS RN: 883-20-5
M. Wt: 192.25 g/mol
InChI Key: DALBHIYZSZZWBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

9-Methylphenanthrene and its derivatives can be synthesized through various methods. Notably, the cyclization of (biphenyl-2-alkyne) derivatives has been reported to yield 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes, showcasing the versatility of synthetic approaches for obtaining phenanthrene derivatives (Grimaldi et al., 2016). Additionally, a novel synthesis pathway for 2-Methyl-3:4-Benzphenanthrene, which could serve as a model for 9-methyl-phenanthrene synthesis, demonstrates the adaptability of polycyclic hydrocarbon synthesis methods (Mukherji & Rao, 1951).

Molecular Structure Analysis

The molecular structure of 9-Methylphenanthrene derivatives, such as 9-germaphenanthrene, has been characterized, revealing insights into the aromatic nature and stability provided by effective steric protection groups (Sasamori et al., 2006). This highlights the structural similarities and differences within the phenanthrene derivatives, contributing to the understanding of their chemical behavior.

Chemical Reactions and Properties

Research into the chemical reactions and properties of 9-Methylphenanthrene has uncovered various reactions, including the electrophilic cyclization and Michael addition reactions. These studies provide insights into the reactivity and potential applications of 9-Methylphenanthrene derivatives (Liu et al., 2018), (Kimura et al., 1979).

Physical Properties Analysis

The study of 9-Methylphenanthrene's physical properties, such as its spectroscopic and photochemical behavior, is essential for understanding its applications and behavior in various conditions. Research has demonstrated differences in fluorescence quantum yield and Stokes shifts between 9-Methylphenanthrene derivatives and their carbon analogues, indicating unique photophysical properties (Hiratsuka et al., 2006).

Chemical Properties Analysis

The chemical properties of 9-Methylphenanthrene, including its reactivity and stability, have been explored through various studies. The kinetically stabilized 9-silaphenanthrene, for example, demonstrates the aromatic compound's high thermal stability and reactivity towards small reagents like water, providing valuable insights into the chemical properties of phenanthrene derivatives (Tokitoh et al., 2007).

Scientific Research Applications

  • Combustion Studies : 9-[13C]methylphenanthrene is utilized to investigate the demethylation reaction of methyl-PAH compounds in petroleum diesel at temperatures of 600-900°C. This study is significant in understanding the formation of PAHs in diesel combustion (Lea-Langton et al., 2013).

  • Synthesis of Alkaloids : 9-Methylphenanthrene serves as a key intermediate in the synthesis of tylophora alkaloids and their analogs, illustrating its importance in organic synthesis (Ji et al., 2014).

  • Photochemical Reactions : It's involved in photoinduced ene-reactions with alkenes, leading to the formation of 9-methylphenanthrene and its dimerized product (Sugimoto et al., 2004).

  • Fluorescence Probing : 9-bromophenanthrene, a derivative, is used as a highly selective fluorescence probe for determining trace palladium, highlighting its application in analytical chemistry (Qin Jun et al., 2016).

  • Oil Cracking Studies : The compound plays a role in understanding methane generation from thermal cracking, useful in evaluating the thermal stability of methylated aromatics in crude oils under geological conditions (Behar et al., 1999).

  • Molecular Characterization : Studies have demonstrated the double bond character of the 9:10-position in 9-methylphenanthrene, aiding in the molecular characterization of PAHs (Clar et al., 1967).

  • Molecular Motion Studies : The 9-methyl group in methylphenanthrene has been analyzed for its activation energies, contributing to the understanding of molecular motions in solid states (Conn et al., 1987).

  • Biodegradation Studies : Research on the aerobic degradation of 9-methylphenanthrene has identified its metabolites, contributing to environmental studies on PAH degradation (Thierry et al., 1996).

Safety And Hazards

When handling 9-Methylphenanthrene, it’s important to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . If swallowed, it’s advised to call a poison center or doctor .

Future Directions

The study of 9-Methylphenanthrene and other alkyl-substituted PAHs is an active area of research. For instance, recent studies have investigated the effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene . Future research may continue to explore the environmental and health impacts of these compounds, as well as their potential uses in various applications.

properties

IUPAC Name

9-methylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALBHIYZSZZWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061258
Record name 9-Methylphenanthrene
Source EPA DSSTox
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylphenanthrene

CAS RN

883-20-5
Record name 9-Methylphenanthrene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methylphenanthrene
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Record name 9-Methylphenanthrene
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Record name 9-methylphenanthrene
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Record name 9-METHYLPHENANTHRENE
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Synthesis routes and methods I

Procedure details

9-Bromophenanthrene (27 g, 102 mmol) was dissolved in 400 mL of dry ether and cooled to −78° C. 170 mL of BuLi (1.6 M in hexane) was slowly added into this solution in 45 minutes. The reaction mixture was warmed to room temperature. The mixture was then stirred at room temperature for 2 h before it was cooled to −78° C. again and Me2SO4 (17.6 g, 133 mmol) in ether was slowly added. The mixture was stirred at room temperature for 10 h. The mixture was poured into 15% HCl aqueous solution and extracted with CH2Cl2 and dried over MgSO4. The solvent was evaporated to give a residue which was recrystallized from hexane to yield 14.2 g of product as a white solid.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
17.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
1.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
F Behar, H Budzinski, M Vandenbroucke, Y Tang - Energy & fuels, 1999 - ACS Publications
… We have selected 9-methylphenanthrene because it is in the … degradation of 9-methylphenanthrene and identification of … and secondary cracking of 9-methylphenanthrene. Again, on …
Number of citations: 86 pubs.acs.org
D Wang, V Schramm, J Pool, E Pardali… - Archives of …, 2022 - Springer
… (d) 3-methylphenanthrene and (e) 9-methylphenanthrene for tester strain TA98 and TA100, … assay of 9-methylphenanthrene, eg, 23 ± 5 for the solvent control of 9-methylphenanthrene …
Number of citations: 11 link.springer.com
TJM de Bruin, F Lorant, H Toulhoat… - The Journal of Physical …, 2004 - ACS Publications
… of general transition state theory and density functional theory, six reference reactions that are thought to play an essential role in the thermal cracking process of 9-methylphenanthrene …
Number of citations: 16 pubs.acs.org
R Alexander, TP Bastow, SJ Fisher, RI Kagi - Geochimica et Cosmochimica …, 1995 - Elsevier
… 9-Methylphenanthrene has been shown to have a high relative abundance compared to the … a relative decrease in the 9-methylphenanthrene abundance commonly occurs (Radke et al.…
Number of citations: 139 www.sciencedirect.com
N Thierry, B Helene, R Nathalie, C Pierre - 1996 - Taylor & Francis
… In this study, the phenanthrene (P), the 2-methylphenanthrene (2MP), and the 9methylphenanthrene (9MP) were chosen as models of PAHs and substituted PAHs. The aims of this work …
Number of citations: 6 www.tandfonline.com
EJ LaVoie, L Tulley-Freiler, V Bedenko, D Hoffmann - Cancer research, 1981 - AACR
… metabolites obtained from incubations with 9-methylphenanthrene … Only in the case of 4- and 9-methylphenanthrene … In contrast to the in vitro metabolites of 9-methylphenanthrene, the 3…
Number of citations: 94 aacrjournals.org
Y Sun, CA Miller III, TE Wiese… - … toxicology and chemistry, 2014 - Wiley Online Library
Alkylated polycyclic aromatic hydrocarbons (APAHs) are abundant in petroleum, but data regarding their toxicological properties are limited. A survey of all monomethylated …
Number of citations: 48 setac.onlinelibrary.wiley.com
CK Bradsher, RWH Tess - Journal of the American Chemical …, 1939 - ACS Publications
… distillation, yielded a few crystals of 9-methylphenanthrene, m. … The new type of ring closure has been extended to the synthesis of 9-methylphenanthrene. Several variations of the ring …
Number of citations: 9 pubs.acs.org
SV Kalpathy, NB Poddar, EA Hurst, EC Caspary… - Proceedings of the …, 2017 - Elsevier
… since a source of 9-methylphenanthrene of sufficient purity and quantity could not be found—we have performed doping experiments with 9-methylphenanthrene's closely related isomer…
Number of citations: 12 www.sciencedirect.com
HL Holmes, CC Lee, A Mooradian - Journal of the American …, 1947 - ACS Publications
… to the desired 3, 4-dimethoxy-9-methylphenanthrene. The Rosenmund method for the preparation of the … The 3, 4-dimethoxy-9-methylphenanthrene was characterized as its picrate and …
Number of citations: 2 pubs.acs.org

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